molecular formula C19H16ClNO4 B1671933 Indomethacin CAS No. 53-86-1

Indomethacin

Cat. No. B1671933
CAS RN: 53-86-1
M. Wt: 357.8 g/mol
InChI Key: CGIGDMFJXJATDK-UHFFFAOYSA-N
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Description

Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate acute pain and relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis) or gout, such as inflammation, swelling, stiffness, and joint pain . It works by blocking an enzyme in your body that leads to inflammation .


Synthesis Analysis

The synthesis of Indomethacin involves introducing an alkyl group, an aromatic ring, or a heteroaromatic ring directly at the C2 position of indole, a carboxylic acid fragment at the C3 position of the indole, and an aroyl group at the N1 position of the indole through palladium-catalyzed reactions .


Molecular Structure Analysis

Indomethacin exhibits conformational polymorphism. Crystal structures of two polymorphs have been solved bearing different molecular conformations . The polymorphism of indomethacin lies in various meta-stable conformations of the molecule that are results of different orientations between the two aromatic indole and phenyl rings .


Chemical Reactions Analysis

Indomethacin exhibits conformational polymorphism. Electronic properties, including electronic and nuclear Fukui functions, provided a fundamental understanding of the energetic competition in the indomethacin molecule between delocalization of p-orbitals of two aromatic rings and steric repulsions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Indomethacin are crucial for its efficacy and safety in pharmaceutical and clinical use. Precise product quality control is required, which is performed with routine pharmaceutical analysis using various chemical methods .

Scientific Research Applications

  • Adipogenesis and Peroxisome Activity : Indomethacin plays a role in the differentiation of preadipocyte cell lines into adipocytes. It activates peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, a key factor in adipogenesis. This action is not unique to indomethacin but is shared with other NSAIDs like fenoprofen, ibuprofen, and flufenamic acid. This finding provides insight into the molecular basis of adipogenic actions of indomethacin and its effect on peroxisome activity in cells (Lehmann et al., 1997).

  • Inhibition of HIV Replication : Indomethacin has been investigated for its potential effects on HIV replication. It shows specific antiviral activity against HIV without exhibiting toxicity at effective doses. This indicates that indomethacin might represent a new class of anti-HIV drugs (Bourinbaiar & Lee-Huang, 1995).

  • Cancer Research : Indomethacin has been explored in the context of cancer research. For instance, it has been shown to inhibit the development of methylnitrosourea-induced colon tumors in rats, suggesting its potential role in preventing colonic cancer in high-risk patients (Narisawa et al., 1981). Additionally, it has been studied for its therapeutic effects on esophageal tumors, demonstrating significant activity in inhibiting the growth of such tumors (Rubio, 1986).

  • Modulation of Mammary Carcinogenesis : Indomethacin has been shown to have protective activity in the early stages of mammary carcinogenesis in rats, indicating its potential as a chemopreventive agent (McCormick, Madigan, & Moon, 1985).

  • Effect on Bone Resorption : The drug has been found to inhibit osteoclast appearance and bone resorption induced by experimental tooth movement in rats, providing insights into its potential effects on bone dynamics (Yamasaki, Miura, & Suda, 1980).

  • Role in Alzheimer's Disease : Indomethacin and other anti-inflammatory agents have been suggested to have a protective effect against Alzheimer's disease, although the specific mechanisms remain to be fully understood (Smalheiser & Swanson, 1996).

Safety And Hazards

Indomethacin should be used with caution due to potential side effects. It is recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood . Long-term use of indomethacin can lead to kidney damage, bleeding, and an increased risk of cardiovascular diseases .

Future Directions

Indomethacin has a wide range of uses, including the treatment of rheumatic diseases or other musculoskeletal diseases, gout, dysmenorrhea, pain, and fever . The total daily dose of indomethacin should not exceed 200mg, and it should be used at the lowest dose and for the shortest time possible .

properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid
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InChI

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)
Source PubChem
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InChI Key

CGIGDMFJXJATDK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O
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Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Record name INDOMETHACIN
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Related CAS

74252-25-8 (hydrochloride salt, tri-hydrate), 7681-54-1 (hydrochloride salt)
Record name Indomethacin [USAN:USP]
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DSSTOX Substance ID

DTXSID9020740
Record name 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid
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Molecular Weight

357.8 g/mol
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Physical Description

Crystals. (NTP, 1992), Solid
Record name INDOMETHACIN
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Solubility

In water, 0.937 mg/L at 25 °C, Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water, 1 g in about 30 mL chloroform, 2.40e-03 g/L
Record name Indomethacin
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Mechanism of Action

Indometacin is a nonspecific and reversible inhibitor of the cyclo-oxygenase (COX) enzyme or prostaglandin G/H synthase. There are two identified isoforms of COX: COX-1 is universally present in most body tissues and is involved in the synthesis of the prostaglandins and thromboxane A2, while COX-2 is expressed in response to injury or inflammation. Constitutively expressed, the COX-1 enzyme is involved in gastric mucosal protection, platelet, and kidney function by catalyzing the conversion of arachidonic acid to prostaglandin (PG) G2 and PGG2 to PGH2. COX-2 is constitutively expressed and highly inducible by inflammatory stimuli. It is found in the central nervous system, kidneys, uterus, and other organs. COX-2 also catalyzes the conversion of arachidonic acid to PGG2 and PGG2 to PGH2. In the COX-2-mediated pathway, PGH2 is further converted to PGE2 and PGI2 (also known as prostacyclin). PGE2 is involved in mediating inflammation, pain, and fever. Decreasing levels of PGE2 leads to reduced inflammatory reactions. Indometacin is known to inhibit both isoforms of COX, however, with greater selectivity for COX-1, which accounts for its increased adverse gastric effects relative to other NSAIDs. It binds to the enzyme's active site and prevents the interaction between the enzyme and its substrate, arachidonic acid. Indometacin, unlike other NSAIDs, also inhibits phospholipase A2, the enzyme responsible for releasing arachidonic acid from phospholipids. The analgesic, antipyretic and anti-inflammatory effects of indomethacin as well as adverse reactions associated with the drug occur as a result of decreased prostaglandin synthesis. Its antipyretic effects may be due to action on the hypothalamus, resulting in increased peripheral blood flow, vasodilation, and subsequent heat dissipation. The exact mechanism of action of indometacin in inducing closure of a patent ductus arteriosus is not fully understood; however, it is thought to be through inhibition of prostaglandin synthesis. At birth, the ductus arteriosus is normally closed as the tension of the oxygen increases significantly after birth. Patent ductus arteriosus in premature infants is associated with congenital heart malformations where PGE1 mediates an opposite effect to that of oxygen. PGE1 dilates the ductus arteriosus through smooth muscle relaxation and prevents the closure of the ductus arteriosus. By inhibiting the synthesis of prostaglandins, indometacin promotes the closure of ductus arteriosus. Indometacin has been described as possessing anticancer and antiviral properties through activation of protein kinase R (PKR) and downstream phosphorylation of eIF2α, inhibiting protein synthesis., The anti-inflammatory, analgesic, and antipyretic effects of indomethacin and other nonsteroidal anti-inflammatory drugs (NSAIDs), including selective inhibitors of cyclooxygenase-2 (COX-2) (e.g., celecoxib), appear to result from inhibition of prostaglandin synthesis. While the precise mechanism of the anti-inflammatory and analgesic effects of NSAIAs continues to be investigated, these effects appear to be mediated principally through inhibition of the COX-2 isoenzyme at sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. This effect may be related to inhibition of the synthesis of prostaglandins that are believed to play a role in modulating the rate and extent of leukocyte infiltration during inflammation. Indomethacin also inhibits lysosomal enzyme release from polymorphonuclear leukocytes. Although the mechanism has not been determined, this effect appears to depend on the nature of the stimulus and may not be related to inhibition of prostaglandin synthesis. It has also been postulated that indomethacin, as an inhibitor of phosphodiesterase, may increase intracellular concentrations of cyclic adenosine monophosphate (AMP) which may play a role in the inflammatory response. In supratherapeutic concentrations, indomethacin depresses the synthesis of mucopolysaccharides through uncoupling of oxidative phosphorylation. By inhibiting cyclooxygenase, indomethacin and some other NSAIAs may also interfere with prostaglandin-mediated formation of autoantibodies that are involved in the inflammatory process., This article reviews the pathogenic mechanism of non-steroidal anti-inflammatory drug (NSAID)-induced gastric damage, focusing on the relation between cyclooxygenase (COX) inhibition and various functional events. NSAIDs, such as indomethacin, at a dose that inhibits prostaglandin (PG) production, enhance gastric motility, resulting in an increase in mucosal permeability, neutrophil infiltration and oxyradical production, and eventually producing gastric lesions. These lesions are prevented by pretreatment with PGE2 and antisecretory drugs, and also via an atropine-sensitive mechanism, not related to antisecretory action. Although neither rofecoxib (a selective COX-2 inhibitor) nor SC-560 (a selective COX-1 inhibitor) alone damages the stomach, the combined administration of these drugs provokes gastric lesions. SC-560, but not rofecoxib, decreases prostaglandin E2 (PGE2) production and causes gastric hypermotility and an increase in mucosal permeability. COX-2 mRNA is expressed in the stomach after administration of indomethacin and SC-560 but not rofecoxib. The up-regulation of indomethacin-induced COX-2 expression is prevented by atropine at a dose that inhibits gastric hypermotility. In addition, selective COX-2 inhibitors have deleterious influences on the stomach when COX-2 is overexpressed under various conditions, including adrenalectomy, arthritis, and Helicobacter pylori-infection. In summary, gastric hypermotility plays a primary role in the pathogenesis of NSAID-induced gastric damage, and the response, causally related with PG deficiency due to COX-1 inhibition, occurs prior to other pathogenic events such as increased mucosal permeability; and the ulcerogenic properties of NSAIDs require the inhibition of both COX-1 and COX-2, the inhibition of COX-1 upregulates COX-2 expression in association with gastric hypermotility, and PGs produced by COX-2 counteract the deleterious effect of COX-1 inhibition.
Record name Indomethacin
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Product Name

Indomethacin

Color/Form

Pale-yellow to yellow-tan, crystalline powder, Crystals exhibit polymorphism

CAS RN

53-86-1
Record name INDOMETHACIN
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Record name 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-
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Melting Point

311 or 323.6 °F (NTP, 1992), One form of polymorphic crystals melts at about 155 °C, the other at about 162 °C, MP: 160 °C, 158 °C
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Synthesis routes and methods

Procedure details

Scheme 1 below depicts the chemical synthesis of the ASA and indomethacin-nitroxide conjugates (1) and (2). Condensation of 4-hydroxy-TEMPO with acetylsalicyloyl chloride gave (1) in 48% yield and DCC-mediated coupling of 4-hydroxy-TEMPO with indomethacin gave (2) in 84% yield. The NMR spectroscopy, mass spectrometry and elemental analysis (set forth above) supported the structure of both 1 and 2.
[Compound]
Name
indomethacin nitroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
575,000
Citations
S Lucas - Headache: The Journal of Head and Face Pain, 2016 - Wiley Online Library
… It is not surprising that indomethacin was among the … “indomethacin-responsive” headache disorders. Potential pharmacokinetic and bio-mechanistic differences between indomethacin …
M O'Brien, J McCauley, E Cohen - Analytical profiles of drug substances, 1984 - Elsevier
Publisher Summary This chapter presents the analytical profile of indomethacin. It describes indomethacin's description, physical properties, synthesis, and stability. Indomethacin is a …
Number of citations: 90 www.sciencedirect.com
G Alván, M Orme, L Bertilsson… - Clinical …, 1975 - Wiley Online Library
… indomethacin in plasma has recently been developed,15 and using this method plasma indomethacin … In pilot studies we reported a biexponential decay of the log plasma indomethacin …
Number of citations: 313 ascpt.onlinelibrary.wiley.com
PL Boardman, FD Hart - Annals of the Rheumatic Diseases, 1967 - ncbi.nlm.nih.gov
… Patients received indomethacin and phenylbutazone or oxyphenbutazone at different times, … indomethacin group was 12 weeks, and in the low dosage indomethacin group 18 weeks. …
Number of citations: 153 www.ncbi.nlm.nih.gov
L Helleberg - Clinical pharmacokinetics, 1981 - Springer
… of indomethacin. Probenecid results in increased plasma concentrations Qf indomethacin with … There seem to be no significant pharmacokinetic interactions between indomethacin and …
Number of citations: 205 link.springer.com
KJ Moise Jr, JC Huhta, DS Sharif, CN Ou… - … England Journal of …, 1988 - Mass Medical Soc
… To assess the safety of indomethacin as a tocolytic agent, we evaluated its effects on the human fetal ductus arteriosus. Maternal indomethacin levels were measured to determine …
Number of citations: 437 www.nejm.org
O Summ, S Evers - Current pain and headache reports, 2013 - Springer
… indomethacin is also used as a tool for differential diagnosis in headache clinics. Indomethacin … pathophysiological mechanisms is the key to indomethacin’s specific pharmacology in …
Number of citations: 72 link.springer.com
AR Rhymer, DC Gengos - Clinics in rheumatic diseases, 1979 - Elsevier
Indomethacin has been used in the treatment of rheumatic disorders for over 15 years. It has analgesic, anti-inflammatory, and antipyretic actions. It is used in the treatment of …
Number of citations: 40 www.sciencedirect.com
J Rogers, LC Kirby, SR Hempelman, DL Berry… - Neurology, 1993 - AAN Enterprises
In a 6-month, double-blind, placebo-controlled study, 1100 to 150 mg/d indomethacin appeared to protect mild to moderately impaired Alzheimer's disease patients from the degree of …
Number of citations: 325 n.neurology.org
S Nalamachu, R Wortmann - Postgraduate medicine, 2014 - Taylor & Francis
… an historic overview of indomethacin and its efficacy … indomethacin in patients with acute pain or inflammation, and discusses potential new technologies that may improve indomethacin …
Number of citations: 110 www.tandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.